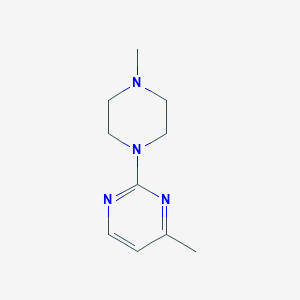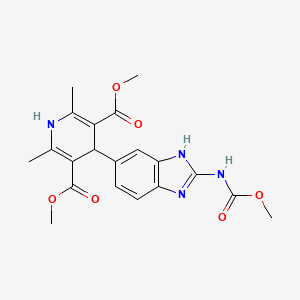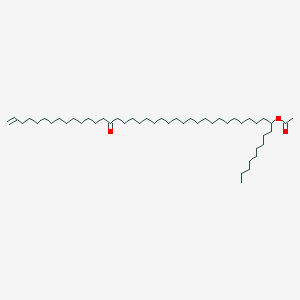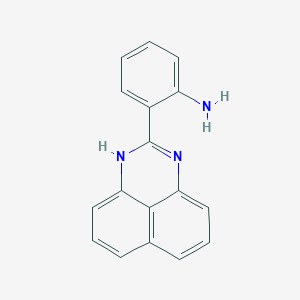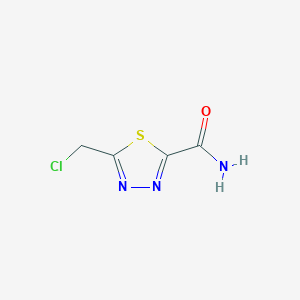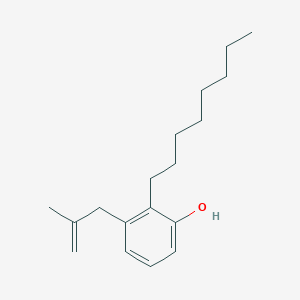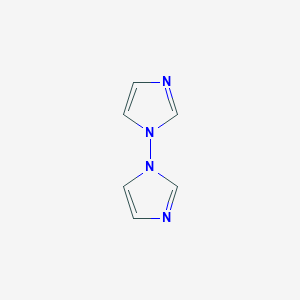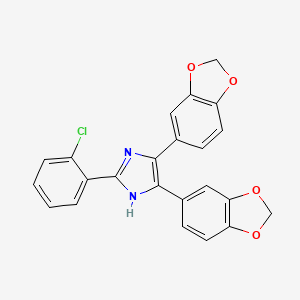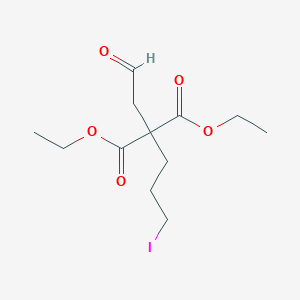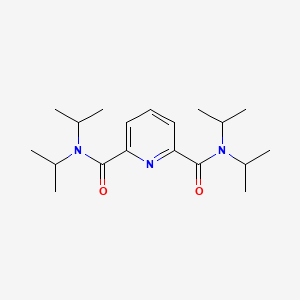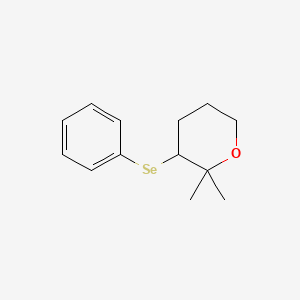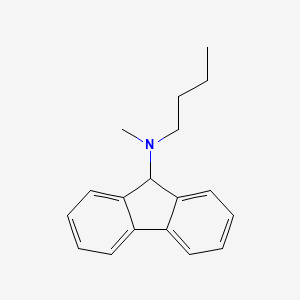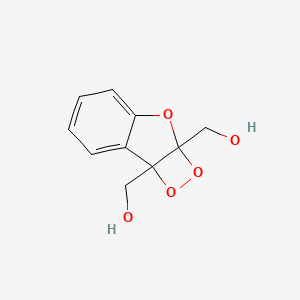![molecular formula C23H33NS B14288448 1-(4-Isothiocyanatophenyl)-4-octylbicyclo[2.2.2]octane CAS No. 121219-41-8](/img/structure/B14288448.png)
1-(4-Isothiocyanatophenyl)-4-octylbicyclo[2.2.2]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Isothiocyanatophenyl)-4-octylbicyclo[2.2.2]octane is a synthetic compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an isothiocyanate group attached to a phenyl ring, which is further connected to an octyl-substituted bicyclo[2.2.2]octane framework. The combination of these structural elements imparts distinctive chemical and physical properties to the compound.
Preparation Methods
The synthesis of 1-(4-Isothiocyanatophenyl)-4-octylbicyclo[2.2.2]octane typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Bicyclo[2.2.2]octane Core: The bicyclo[2.2.2]octane core can be synthesized through Diels-Alder reactions involving suitable dienes and dienophiles.
Attachment of the Octyl Group: The octyl group is introduced via alkylation reactions, often using octyl halides in the presence of strong bases.
Introduction of the Phenyl Ring: The phenyl ring is attached through Friedel-Crafts alkylation or acylation reactions.
Addition of the Isothiocyanate Group:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(4-Isothiocyanatophenyl)-4-octylbicyclo[2.2.2]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions, often employing hydrogenation catalysts such as palladium on carbon, can convert the isothiocyanate group to amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the isothiocyanate group, where nucleophiles like amines or alcohols replace the sulfur atom, forming thioureas or thiocarbamates.
Addition: The isothiocyanate group can also participate in addition reactions with compounds containing active hydrogen atoms, such as amines or thiols, forming corresponding adducts.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, toluene, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Isothiocyanatophenyl)-4-octylbicyclo[2.2.2]octane has found applications in various scientific research areas:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: It is employed in the study of biological systems, particularly in the investigation of enzyme inhibition and protein labeling due to its reactive isothiocyanate group.
Medicine: The compound has potential therapeutic applications, including the development of novel drugs targeting specific enzymes or receptors.
Industry: It is utilized in the production of advanced materials, such as liquid crystals and polymers, due to its unique structural properties.
Mechanism of Action
The mechanism by which 1-(4-Isothiocyanatophenyl)-4-octylbicyclo[2.2.2]octane exerts its effects is primarily through the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules, leading to inhibition or modification of their function. The molecular targets and pathways involved depend on the specific application and the biological system under study.
Comparison with Similar Compounds
1-(4-Isothiocyanatophenyl)-4-octylbicyclo[2.2.2]octane can be compared with other similar compounds, such as:
1-Hexyl-4-(4-isothiocyanatophenyl)bicyclo[2.2.2]octane: This compound has a shorter alkyl chain, which may affect its solubility and reactivity.
1-Hexyl-4-(4-isothiocyanatophenyl)cyclohexane: The cyclohexane core provides different steric and electronic properties compared to the bicyclo[2.2.2]octane core.
4-Isothiocyanatophenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate: The presence of a carboxylate group introduces additional functionalization possibilities and alters the compound’s reactivity.
The uniqueness of this compound lies in its specific combination of structural elements, which imparts distinct chemical and physical properties, making it suitable for a wide range of applications.
Properties
CAS No. |
121219-41-8 |
|---|---|
Molecular Formula |
C23H33NS |
Molecular Weight |
355.6 g/mol |
IUPAC Name |
1-(4-isothiocyanatophenyl)-4-octylbicyclo[2.2.2]octane |
InChI |
InChI=1S/C23H33NS/c1-2-3-4-5-6-7-12-22-13-16-23(17-14-22,18-15-22)20-8-10-21(11-9-20)24-19-25/h8-11H,2-7,12-18H2,1H3 |
InChI Key |
OETFXZNKKIYKHV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC12CCC(CC1)(CC2)C3=CC=C(C=C3)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2,5-bis[(trifluoromethanesulfonyl)oxy]benzoate](/img/structure/B14288365.png)
